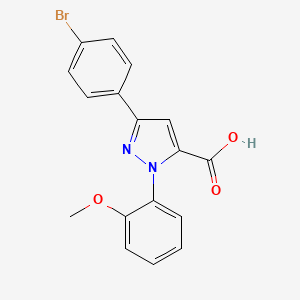
3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 3-(4-bromophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxylique est un composé chimique appartenant à la classe des dérivés du pyrazole. Ce composé est caractérisé par la présence d'un groupe bromophényle et d'un groupe méthoxyphényle liés à un cycle pyrazole, avec un groupe fonctionnel acide carboxylique en position 5 du cycle pyrazole.
Méthodes De Préparation
La synthèse de l'acide 3-(4-bromophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxylique implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyrazole : Cela peut être réalisé par réaction de l'hydrazine avec une 1,3-dicétone ou un β-cétoester.
Introduction du groupe bromophényle : Cette étape implique la bromation du cycle phényle à l'aide de brome ou d'un agent bromant tel que le N-bromosuccinimide (NBS).
Fixation du groupe méthoxyphényle : Cela peut être fait par une réaction de substitution aromatique nucléophile, où un groupe méthoxy est introduit sur le cycle phényle.
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour augmenter le rendement et la pureté, ainsi que l'utilisation de catalyseurs et de conditions de réaction spécifiques pour améliorer l'efficacité.
Analyse Des Réactions Chimiques
L'acide 3-(4-bromophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxylique peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium, conduisant à la réduction de groupes fonctionnels spécifiques.
Substitution : Le groupe bromophényle peut subir des réactions de substitution nucléophile, où l'atome de brome est remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Estérification : Le groupe acide carboxylique peut réagir avec des alcools en présence de catalyseurs acides pour former des esters.
Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les acides, les bases, les solvants comme le dichlorométhane ou l'éthanol, et les catalyseurs comme le palladium ou le platine. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
L'acide 3-(4-bromophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxylique a une large gamme d'applications en recherche scientifique, notamment :
Chimie : Il est utilisé comme brique de construction dans la synthèse de molécules organiques plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les colorants, et dans la production de produits pharmaceutiques et de produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 3-(4-bromophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes impliquées dans les voies inflammatoires, conduisant à des effets anti-inflammatoires. Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et du type d'activité étudié.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied.
Comparaison Avec Des Composés Similaires
L'acide 3-(4-bromophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxylique peut être comparé à d'autres composés similaires, tels que :
Acide 3-(4-chlorophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxylique : Ce composé a un groupe chlorophényle au lieu d'un groupe bromophényle, ce qui peut entraîner des propriétés chimiques et biologiques différentes.
Acide 3-(4-bromophényl)-1-(2-hydroxyphényl)-1H-pyrazole-5-carboxylique : Ce composé a un groupe hydroxyphényle au lieu d'un groupe méthoxyphényle, ce qui peut affecter sa réactivité et son activité biologique.
3-(4-Bromophényl)-1-(2-méthoxyphényl)-1H-pyrazole-5-carboxamide : Ce composé a un groupe carboxamide au lieu d'un groupe acide carboxylique, ce qui peut influencer sa solubilité et ses propriétés pharmacocinétiques.
Propriétés
Numéro CAS |
618102-69-5 |
|---|---|
Formule moléculaire |
C17H13BrN2O3 |
Poids moléculaire |
373.2 g/mol |
Nom IUPAC |
5-(4-bromophenyl)-2-(2-methoxyphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-16-5-3-2-4-14(16)20-15(17(21)22)10-13(19-20)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,21,22) |
Clé InChI |
ZBGCAJXQUPDINR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12015686.png)

![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015692.png)
![(5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015693.png)

![(5Z)-3-(3-Ethoxypropyl)-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015703.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
![4-{(5E)-4-oxo-5-[(2E)-3-phenyl-2-propenylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12015728.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015736.png)

